molecular formula C13H24O2 B14722895 2-(Dec-9-en-1-yl)-1,3-dioxolane CAS No. 6316-55-8

2-(Dec-9-en-1-yl)-1,3-dioxolane

Cat. No.: B14722895
CAS No.: 6316-55-8
M. Wt: 212.33 g/mol
InChI Key: CLACVXCEHDUPTO-UHFFFAOYSA-N
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Description

2-(Dec-9-en-1-yl)-1,3-dioxolane is an organic compound characterized by the presence of a dioxolane ring attached to a dec-9-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dec-9-en-1-yl)-1,3-dioxolane typically involves the reaction of dec-9-en-1-ol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which subsequently undergoes cyclization to form the dioxolane ring. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of heterogeneous catalysts, such as silica-supported boric acid, can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-(Dec-9-en-1-yl)-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or diols.

    Reduction: Reduction reactions can convert the double bond in the dec-9-en-1-yl group to a single bond, yielding saturated derivatives.

    Substitution: The dioxolane ring can participate in nucleophilic substitution reactions, leading to the formation of various functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (MCPBA) and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under mild conditions.

Major Products Formed

    Epoxides: Formed through oxidation of the double bond.

    Diols: Resulting from further oxidation of the epoxides.

    Functionalized Derivatives: Obtained through substitution reactions on the dioxolane ring.

Scientific Research Applications

2-(Dec-9-en-1-yl)-1,3-dioxolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Dec-9-en-1-yl)-1,3-dioxolane involves its interaction with specific molecular targets, such as enzymes and receptors. The dioxolane ring can act as a ligand, binding to active sites of enzymes and modulating their activity. Additionally, the dec-9-en-1-yl group can interact with hydrophobic regions of proteins, influencing their conformation and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Dec-9-en-1-yl)-1,3-dioxolane is unique due to the presence of the dioxolane ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and materials.

Properties

CAS No.

6316-55-8

Molecular Formula

C13H24O2

Molecular Weight

212.33 g/mol

IUPAC Name

2-dec-9-enyl-1,3-dioxolane

InChI

InChI=1S/C13H24O2/c1-2-3-4-5-6-7-8-9-10-13-14-11-12-15-13/h2,13H,1,3-12H2

InChI Key

CLACVXCEHDUPTO-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCCCC1OCCO1

Origin of Product

United States

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